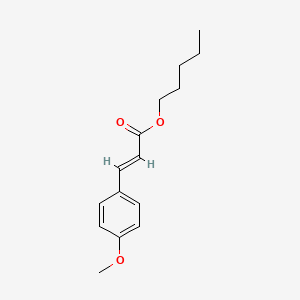

Amyl-p-methoxycinnamate

Description

Structure

3D Structure

Properties

CAS No. |

150171-33-8 |

|---|---|

Molecular Formula |

C15H20O3 |

Synonyms |

Pentyl 4-methoxycinnamate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Pathways for Amyl-p-methoxycinnamate

The synthesis of this compound, a common UV filter, is primarily achieved through the esterification of p-methoxycinnamic acid with amyl alcohol. The production of the p-methoxycinnamic acid precursor is a critical step, involving classic condensation reactions and modern coupling techniques.

The final step in producing this compound is the formation of an ester bond between the carboxylic acid group of p-methoxycinnamic acid and the hydroxyl group of an amyl alcohol (such as isoamyl alcohol or n-amyl alcohol). This can be achieved through direct esterification or transesterification.

Fischer-Speier esterification is a conventional and widely used method for synthesizing cinnamic acid esters. uns.ac.idsapub.org This acid-catalyzed condensation reaction involves refluxing the parent cinnamic acid with an alcohol in the presence of a strong acid catalyst.

Commonly used acid catalysts include concentrated sulfuric acid and p-toluenesulfonic acid. tjpr.orgnih.gov The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps and the elimination of a water molecule, the ester is formed. uns.ac.id The use of an excess of the reactant alcohol can help shift the equilibrium towards the product. uns.ac.id For instance, the synthesis of various cinnamic acid esters, including amyl cinnamate (B1238496), has been achieved with yields of around 80% after 6 hours of reflux. uns.ac.id Another study reported yields as high as 95-96% for menthyl cinnamate synthesis using a similar method. uns.ac.id

To mitigate the issues associated with corrosive liquid acids, solid acid catalysts, such as porous strongly acidic ion-exchange resins, have been developed. google.com These catalysts allow for the synthesis to occur in a solvent-free system, simplifying product work-up and catalyst recovery. google.com

Table 1: Comparison of Acid-Catalyzed Esterification Conditions

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| Sulfuric Acid | Cinnamic Acid, Amyl Alcohol | Ether | Reflux, 6 hours | 80.73% | uns.ac.id |

| Sulfuric Acid | Cinnamic Acid, Various Alcohols | None specified | Reflux | Not specified | tjpr.org |

| p-Toluenesulfonic Acid | Cinnamic Acid, 1-Decanol | Toluene | Reflux, 4 hours | ≥80% | nih.gov |

| Acidic Resin | Cinnamic Acid Derivatives, Various Alcohols | Solvent-free | Not specified | High | google.com |

Transesterification is an alternative route where an existing ester of p-methoxycinnamic acid, such as the methyl or ethyl ester, is reacted with amyl alcohol to produce this compound. This process is particularly relevant in bio-catalysis.

Enzymatic transesterification using lipases offers a green and highly selective method. cosmeticsandtoiletries.comnih.gov For example, the natural version of isoamyl p-methoxycinnamate has been produced via a biotechnological process starting from the ethyl ester of p-methoxycinnamic acid, which is a major component of the essential oil from Kaempferia galangal rhizomes. cosmeticsandtoiletries.com Lipases, such as those from Candida antarctica (often immobilized as Novozym 435) or Rhizopus oryzae, can effectively catalyze the exchange of the alkyl group of the ester. cosmeticsandtoiletries.comnih.govmdpi.com These enzymatic reactions are conducted under mild conditions and can be performed in solventless systems, reducing environmental impact. nih.govmdpi.com

The synthesis of the p-methoxycinnamic acid or ester precursor often relies on palladium-catalyzed cross-coupling reactions to form the crucial carbon-carbon bond. The Heck reaction is a prominent example used in industrial processes. google.comwikipedia.org

The Heck reaction involves the coupling of an unsaturated halide (e.g., p-bromo anisole (B1667542) or 4-iodoanisole) with an alkene (e.g., acrylic acid or an acrylate (B77674) ester) in the presence of a palladium catalyst and a base. google.comwikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the cinnamate product and regenerate the catalyst. wikipedia.org Various palladium sources can be used, including palladium acetate (B1210297) (Pd(OAc)₂) and palladium on carbon (Pd/C). google.comgoogle.com While effective, these reactions can be sensitive, and challenges include catalyst recovery and the use of phosphine (B1218219) ligands, which can complicate purification. beilstein-journals.orgresearchgate.net

Another powerful palladium-catalyzed method is the Suzuki coupling, which joins an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a versatile tool in modern organic synthesis. libretexts.orgacs.org

Table 2: Heck Reaction for Methoxycinnamate Synthesis

| Aryl Halide | Alkene | Catalyst System | Base | Yield | Reference |

| p-Bromo Anisole | Acrylic Acid | Pd/C, N-methyl-pyrrolidone, PEG 600 | Base specified | High | google.com |

| 4-Iodoanisole | 2-Ethylhexyl Acrylate | 5% Pd/C | Triethylamine (B128534) | Not specified | google.com |

| 4-Iodoanisole | Methyl Acrylate | 2% Pd/SiO₂ | Diisopropylethylamine | Not specified | beilstein-journals.orgresearchgate.net |

Classic condensation reactions remain fundamental to the synthesis of cinnamic acid and its derivatives. wikipedia.orglongdom.orgwikipedia.org

The Perkin reaction produces an α,β-unsaturated aromatic acid by the aldol (B89426) condensation of an aromatic aldehyde (p-anisaldehyde) with an acid anhydride (B1165640) (acetic anhydride), in the presence of the alkali salt of the acid (sodium acetate). wikipedia.orgbyjus.com The salt acts as a base catalyst, generating a carbanion from the anhydride which then attacks the aldehyde. byjus.com The reaction typically requires high temperatures. jk-sci.com

The Knoevenagel condensation is another cornerstone method, involving the reaction of an aldehyde or ketone with an active hydrogen compound, such as malonic acid or cyanoacetic acid, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). wikipedia.orggoogle.com The reaction of p-anisaldehyde with malonic acid yields p-methoxycinnamic acid. researchgate.netumich.edu A significant drawback of the traditional Knoevenagel reaction is the use of pyridine as a solvent, which is toxic and difficult to handle. google.comrsc.org The Verley-Doebner modification uses pyridine as both the solvent and catalyst, often with a co-catalyst like β-alanine, to condense malonic acid with an aldehyde. umich.edu To address the environmental concerns of pyridine, alternative pyridine-free protocols have been investigated, using aliphatic tertiary amines like triethylamine in solvents such as toluene. rsc.org

The demand for greener chemical processes has driven significant innovation in the synthesis of UV filters like this compound. sustainability-directory.com A primary focus is the replacement of harsh chemical methods with biocatalysis.

Enzymatic synthesis using lipases for the esterification step is a leading sustainable alternative. nih.gov Lipases operate under mild temperatures and often in solvent-free or non-hazardous solvent systems, leading to high-purity products with minimal waste. nih.govmdpi.com Research has demonstrated the successful lipase-mediated esterification of p-methoxycinnamic acid with 2-ethyl hexanol (a compound structurally similar to amyl alcohol) with yields over 90%. nih.gov Similarly, the enzymatic acidolysis of phospholipids (B1166683) with cinnamic acid derivatives showcases the versatility of lipases for creating novel bio-based compounds. nih.gov

Beyond enzymatic methods, the development of heterogeneous catalysts, such as the solid acid resins mentioned earlier, contributes to green chemistry by allowing for easy separation and recycling, reducing waste streams. google.com There is also a broader movement towards discovering and utilizing natural UV-filtering compounds from sources like microalgae and cyanobacteria as direct replacements for synthetic chemicals. umu.se These bio-based UV filters are often biodegradable and have lower environmental toxicity. sustainability-directory.com Furthermore, creating polymeric UV filters that are too large to penetrate the skin or harm coral reefs represents another innovative strategy for safer and more sustainable sun protection. azom.com

Esterification and Transesterification Reaction Mechanisms

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis has emerged as a compelling alternative to traditional chemical synthesis, offering milder reaction conditions and high selectivity. mdpi.com Enzymes, particularly lipases, are frequently employed for their ability to catalyze reactions such as esterification and transesterification with high efficiency and specificity. researchgate.netnih.gov

Lipase-Mediated Esterification and Transesterification

The synthesis of this compound can be achieved through lipase-catalyzed esterification of p-methoxycinnamic acid and amyl alcohol or via transesterification. Lipases, such as those from Candida antarctica and Rhizopus oryzae, are effective biocatalysts for this transformation. mdpi.comnih.gov The mechanism, often a Ping-Pong Bi-Bi type, involves the formation of an acyl-enzyme intermediate. researchgate.net

Lipase-catalyzed reactions offer a green and economical route for producing phenolic acid esters. nih.gov For instance, the synthesis of 2-ethylhexyl-p-methoxycinnamate, a structurally related UV-absorbing compound, has been successfully demonstrated using Rhizopus oryzae lipase (B570770). nih.gov The use of lipases is advantageous due to their stability in organic solvents, which can facilitate the solubility of non-polar substrates. unimi.it

The choice of solvent can significantly influence the reaction equilibrium. An appropriate organic solvent can limit water activity, thereby shifting the reaction towards the desired ester product. mdpi.com Furthermore, lipases can be immobilized on various supports, which enhances their stability and allows for easier recovery and reuse, making the process more cost-effective.

Optimization of Enzymatic Reaction Parameters and Biocatalyst Design

The efficiency of lipase-catalyzed synthesis is highly dependent on several reaction parameters. Optimization of these parameters is crucial for maximizing the yield of this compound. Key parameters include temperature, substrate molar ratio, enzyme loading, and the choice of solvent.

Response surface methodology (RSM) is a statistical tool that has been successfully applied to optimize the enzymatic synthesis of related compounds. mdpi.comresearchgate.net For example, in the synthesis of 2-ethylhexyl-p-methoxycinnamate, a molar ratio of 1:2 (p-methoxycinnamic acid to 2-ethyl hexanol), a temperature of 45 °C, and cyclo-octane as the solvent resulted in a 91.3% yield in 96 hours. nih.gov The reaction was also successfully scaled up, achieving an 88.6% bioconversion. nih.gov

The design of the biocatalyst, including the choice of lipase and its potential immobilization, is also a critical factor. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), often exhibit enhanced stability and reusability. mdpi.com The selection of the solvent is also vital, as it affects substrate solubility and enzyme activity. researchgate.net Solvents with a higher log P value, such as n-hexane and n-heptane, are often preferred as they can reduce the viscosity of the reaction mixture and shift the equilibrium towards the transesterification products. mdpi.com

Table 1: Optimization of Reaction Parameters for Lipase-Catalyzed Esterification

| Parameter | Optimal Condition/Range | Rationale |

| Temperature | 40-55 °C | Balances enzyme activity and stability. nih.govresearchgate.net |

| Substrate Molar Ratio | Acid:Alcohol - 1:2 to 2:3 | An excess of the alcohol can drive the reaction towards ester formation. nih.gov |

| Enzyme Loading | Varies by lipase and substrate | Sufficient enzyme is needed for an efficient reaction rate. researchgate.net |

| Solvent | n-hexane, n-heptane, cyclo-octane | Non-polar solvents enhance substrate solubility and shift equilibrium. mdpi.comnih.gov |

| Agitation Speed | ~200 rpm | Ensures proper mixing and mass transfer. researchgate.net |

Microbial Biotransformation Approaches for Cinnamate Derivatives

Microbial biotransformation presents another avenue for the synthesis of cinnamate derivatives. This approach utilizes whole microbial cells or their enzymes to carry out specific chemical conversions. While direct microbial synthesis of this compound is not extensively documented, the biotransformation of related cinnamic acid derivatives is well-established.

For instance, microorganisms can be engineered to produce p-methoxycinnamic acid from simpler precursors. The metabolic pathways of p-methoxycinnamic acid have been studied, showing its conversion to other compounds in biological systems. nih.gov This knowledge can be harnessed to develop microbial cell factories for the production of various cinnamate derivatives. The use of microbial systems can offer a sustainable and environmentally friendly alternative to chemical synthesis.

Synthesis of Novel this compound Derivatives and Analogues

The structural modification of this compound can lead to the development of novel compounds with enhanced or new functionalities. These strategies often involve altering the ester group or modifying the aromatic ring.

Strategies for Structural Modification and Derivatization

Medicinal chemistry provides a range of strategies for modifying bioactive natural products to improve their properties. nih.govmdpi.com These strategies can be applied to this compound to create analogues with, for example, improved stability or different physical properties.

Key strategies for structural modification include:

Fragmentation and Simplification: This involves simplifying the core structure to identify the key pharmacophore and remove redundant atoms. mdpi.com

Scaffold Hopping: Replacing the core chemical scaffold with a different one that maintains the desired biological activity.

Functional Group Interconversion: Modifying functional groups to alter properties like solubility, lipophilicity, and reactivity. For instance, the ester group of this compound could be converted to an amide or other functional groups. researchgate.net

Introduction of New Substituents: Adding new chemical groups to the aromatic ring or the alkyl chain can significantly alter the molecule's properties. mdpi.com

These modifications can be guided by computational methods, such as molecular modeling, to predict the impact of structural changes on the desired properties. mdpi.com

Synthesis of Grafted Polymers and Copolymers Incorporating Methoxycinnamate Moieties

Incorporating the p-methoxycinnamate moiety into polymers can create materials with novel properties, such as UV-shielding capabilities. This can be achieved through the synthesis of grafted polymers or copolymers.

Graft Copolymerization: This technique involves attaching polymer chains (grafts) to a main polymer backbone. ukm.my For example, a polymer could be functionalized with p-methoxycinnamate groups. Grafting can be initiated by various methods, including free radical polymerization. ukm.my

Copolymerization: This involves the polymerization of two or more different monomers. A monomer containing the p-methoxycinnamate group can be copolymerized with other monomers to create a random, block, or alternating copolymer. nih.govelectrochemsci.org For example, a methoxycinnamate-containing monomer could be copolymerized with monomers like methyl methacrylate (B99206) or ethylene (B1197577) glycol to tailor the properties of the final polymer. nih.govnih.gov The choice of comonomers and the polymerization technique will determine the final properties of the copolymer, such as its solubility, thermal stability, and mechanical strength. electrochemsci.orgnih.gov

Spectroscopic and Advanced Analytical Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for the isolation and quantification of Amyl-p-methoxycinnamate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for these purposes, offering high resolution and sensitivity.

HPLC is a premier technique for the analysis of cinnamate (B1238496) esters due to its versatility, precision, and applicability to non-volatile and thermally sensitive compounds. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common modality.

While specific validated methods for this compound are proprietary, the development and validation process follows established principles, which can be illustrated by methods developed for structurally similar compounds like Ethyl p-methoxycinnamate (EPMC), a major component isolated from Kaempferia galanga. researchgate.netresearchgate.nettjnpr.orgsemanticscholar.org

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve a suitable separation. Key considerations include the selection of the stationary phase (typically a C18 column), the composition of the mobile phase (often a mixture of methanol (B129727) or acetonitrile (B52724) and water), the flow rate, and the detection wavelength. researchgate.netsemanticscholar.org For p-methoxycinnamate derivatives, UV detection is highly effective due to the chromophore in their structure, with detection wavelengths commonly set around 308-310 nm. researchgate.netsemanticscholar.orgincidecoder.com

Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is reliable for its intended purpose. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.nettjnpr.org For instance, in the analysis of EPMC, a linear relationship between concentration and detector response is typically established over a specific range (e.g., 10-60 μg/mL), with a high correlation coefficient (r²) value, often exceeding 0.998. researchgate.net

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250x4.6 mm, 5 µm) | researchgate.netscielo.br |

| Mobile Phase | Isocratic or gradient mixture of Methanol/Acetonitrile and Water | researchgate.netscielo.br |

| Example Mobile Phase | Methanol:Water (88:12 v/v) or Water:Acetonitrile (40:60) | researchgate.netscielo.br |

| Flow Rate | 0.8 - 1.0 mL/min | researchgate.netscielo.br |

| Detection | UV/Photodiode Array (PDA) | researchgate.net |

| Wavelength | ~308 - 325 nm | researchgate.netscielo.br |

| Injection Volume | 10 - 20 µL | researchgate.net |

| Parameter | Typical Value | Source |

|---|---|---|

| Linearity (r²) | > 0.998 | researchgate.net |

| Accuracy (% Recovery) | 98.0% - 113.8% | researchgate.netsemanticscholar.org |

| Precision (% RSD) | < 2.5% | researchgate.netsemanticscholar.org |

| Limit of Detection (LOD) | 0.0011 µg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 0.0037 µg/mL | researchgate.net |

HPLC is exceptionally well-suited for the simultaneous determination of multiple components in a single analytical run. This capability is crucial for analyzing complex samples, such as cosmetic formulations or natural extracts, where this compound may be present alongside other UV filters or related cinnamate derivatives. cosmeticsandtoiletries.com The development of such methods requires careful optimization to ensure adequate resolution between all analytes of interest. scielo.br

For example, validated HPLC methods exist for the simultaneous analysis of avobenzone (B1665848) and octyl p-methoxycinnamate, two commonly combined UV filters. scielo.br Similarly, methods have been developed to separate and quantify cinnamaldehyde (B126680), cinnamic acid, and other related substances in various matrices. rsc.orgnih.gov The key to this simultaneous analysis is finding a set of chromatographic conditions—particularly the mobile phase composition and gradient—that can effectively separate compounds with similar structures and polarities within a reasonable timeframe. scielo.brrsc.org A photodiode array (DAD) detector is often preferred as it can monitor multiple wavelengths simultaneously, allowing for the optimal detection of each compound. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. It is highly effective for analyzing volatile and semi-volatile compounds like this compound. In the context of purity assessment, GC can separate the main compound from volatile impurities. The resulting mass spectrum provides a molecular fingerprint, allowing for unambiguous identification of the compound and any co-eluting impurities or degradation products. mdpi.com

A key application of MS in this context is the identification of degradation products, particularly those formed through photochemical reactions. For instance, studies on the related UV filter octyl methoxycinnamate (OMC) show that upon photoexcitation, the molecule fragments. The primary fragments observed correspond to cleavage on either side of the ester group's ether oxygen. mdpi.com For this compound, this would correspond to the formation of p-methoxycinnamic acid and isoamyl alcohol. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of these fragments, providing definitive structural evidence. mdpi.com

High-Performance Liquid Chromatography (HPLC) Methodologies

Spectroscopic Investigations for Molecular Structure and Electronic Properties

Spectroscopy provides fundamental insights into the molecular structure and electronic behavior of this compound. UV-Visible spectroscopy is particularly important for characterizing its primary function as a UV filter.

UV-Vis spectroscopy is the fundamental technique used to measure the efficacy of a sunscreen agent by quantifying its ability to absorb UV radiation. This compound is an oil-soluble chemical sunscreen agent designed primarily to absorb radiation in the UVB spectrum. incidecoder.comcosmeticsandtoiletries.com

Its UV absorption profile is characterized by a strong absorbance peak in the UVB range (290-320 nm) with a maximum absorption (λmax) at approximately 310 nm. incidecoder.com The conjugated system, comprising the aromatic ring, the double bond, and the carbonyl group, is the chromophore responsible for this strong absorption. The efficiency of a sunscreen is directly related to its ability to absorb these high-energy photons.

| Parameter | Value | Source |

|---|---|---|

| UV Protection Range | UVB (290-320 nm) | incidecoder.com |

| Peak Absorbance (λmax) | ~310 nm | incidecoder.com |

Beyond simple absorption, UV-Vis spectroscopy is a critical tool for monitoring the photochemical stability of the molecule. Upon exposure to UV radiation, cinnamate esters can undergo E/Z (trans/cis) isomerization around the carbon-carbon double bond. nih.gov This process can alter the absorption profile of the molecule, potentially reducing its efficacy as a UV filter. Studies on p-methoxycinnamate moieties grafted onto silicone polymers have shown that this isomerization occurs upon exposure to UVB light. nih.gov UV-Vis spectroscopy can track this change over time by monitoring the decrease in absorbance at the λmax of the E-isomer and the corresponding increase at the λmax of the Z-isomer, providing crucial data on the photostability of the compound in various formulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For amyl p-methoxycinnamate, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm its structure. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with chemical shifts (δ) reported in parts per million (ppm) relative to an internal standard.

Detailed analysis of the ¹H NMR spectrum of isoamyl p-methoxycinnamate reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two doublets. The protons of the vinyl group, part of the cinnamate moiety, exhibit characteristic doublets with a large coupling constant (J), indicative of a trans configuration. The protons of the isoamyl ester group show a more complex pattern, including a triplet for the methylene (B1212753) group adjacent to the ester oxygen, a multiplet for the methine proton, and a doublet for the two terminal methyl groups. The methoxy (B1213986) group protons appear as a sharp singlet.

The ¹³C NMR spectrum provides further structural confirmation by identifying each unique carbon atom. The spectrum shows distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the vinyl carbons, the methoxy carbon, and the carbons of the isoamyl group.

A representative dataset for the ¹H and ¹³C NMR of isoamyl p-methoxycinnamate in CDCl₃ is provided below. nih.gov

¹H NMR Data of Isoamyl p-Methoxycinnamate (400 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|

| 7.67 | d | 16.0 | Vinylic CH |

| 7.48 | d | 8.8 | Aromatic CH |

| 6.90 | d | 8.8 | Aromatic CH |

| 6.31 | d | 16.0 | Vinylic CH |

| 4.20 | t | 6.8 | O-CH₂ |

| 3.84 | s | - | O-CH₃ |

| 1.78 | m | - | CH |

| 1.61 | q | 6.8 | CH₂ |

¹³C NMR Data of Isoamyl p-Methoxycinnamate (101 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 167.7 | C=O |

| 161.2 | C-OCH₃ (aromatic) |

| 144.3 | Vinylic CH |

| 129.8 | Aromatic CH |

| 127.3 | Aromatic C (quaternary) |

| 115.9 | Vinylic CH |

| 114.4 | Aromatic CH |

| 63.6 | O-CH₂ |

| 55.4 | O-CH₃ |

| 37.6 | CH₂ |

| 25.2 | CH |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. These methods provide a molecular fingerprint, allowing for the identification of functional groups and providing insights into molecular structure and bonding.

The IR spectrum of amyl p-methoxycinnamate is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its specific functional groups. A strong absorption band is typically observed around 1715 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the α,β-unsaturated ester. The C=C stretching vibration of the vinyl group is usually found near 1635 cm⁻¹. The aromatic ring exhibits characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Strong bands corresponding to the C-O stretching vibrations of the ester and ether linkages are observed in the 1300-1000 cm⁻¹ region. The out-of-plane bending vibrations of the p-substituted aromatic ring protons are also identifiable.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible in the Raman spectrum, the C=C stretching vibrations of the vinyl group and the aromatic ring often produce very strong and sharp signals, making Raman spectroscopy particularly useful for analyzing the unsaturated portions of the molecule.

Analysis of the vibrational spectra of related compounds, such as p-methoxy cinnamaldehyde and other cinnamic acid esters, can aid in the assignment of the observed bands in the spectrum of amyl p-methoxycinnamate. For example, the spectra of p-methoxy cinnamaldehyde show characteristic peaks for the p-substituted benzene ring and the conjugated system. researchgate.net

Tentative Assignment of Major Vibrational Bands for Amyl p-Methoxycinnamate

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3000-2850 | C-H stretching (aliphatic) |

| ~1715 | C=O stretching (α,β-unsaturated ester) |

| ~1635 | C=C stretching (vinylic) |

| ~1605, ~1510 | C=C stretching (aromatic) |

| ~1250, ~1170 | C-O stretching (ester and ether) |

Photochemical and Photobiological Mechanisms

Fundamental Photoreactivity and Photostability Studies

Amyl-p-methoxycinnamate, like other cinnamate-based UV absorbers, exhibits significant photoreactivity upon exposure to UV radiation. Its photostability, or lack thereof, is a key area of scientific investigation, as degradation can lead to a loss of UV protection. Studies on closely related p-methoxycinnamate esters, such as Octyl methoxycinnamate (OMC) and Ethylhexyl methoxycinnamate (EHMC), provide significant insight into the photochemical behavior expected for this compound. researchgate.netresearchgate.net Research indicates that isoamyl p-methoxycinnamate (IPMC) demonstrates lower photostability compared to some other UV filters. researchgate.net

The principal photochemical reaction that this compound undergoes upon absorbing UVB radiation is a reversible E/Z isomerization (also referred to as trans-cis isomerization) around the double bond of the propenoic acid moiety. researchgate.netgoogle.com The commercially available and effective form of the filter is the trans (E) isomer, which possesses a high molar extinction coefficient in the UVB range. researchgate.net

Table 1: Isomerization Characteristics of p-Methoxycinnamate Esters

| Property | E (trans) Isomer | Z (cis) Isomer | Reference |

|---|---|---|---|

| UVB Absorption | High | Low | researchgate.net |

| Photochemical Reaction | E → Z isomerization upon UV absorption | Z → E isomerization upon UV absorption | researchgate.net |

| Effect on Efficacy | Provides primary UVB protection | Reduced protective capacity | researchgate.net |

Beyond the reversible E/Z isomerization, this compound can undergo irreversible photodegradation, leading to the formation of various photoproducts. Studies on the related compound Octyl methoxycinnamate (OMC) in aqueous solutions have shown that direct photolysis can lead to photodimerization, forming cyclobutane (B1203170) derivatives (truxillic and truxinic dimers). colab.wsresearchgate.net This [2+2] cycloaddition reaction occurs between an excited-state cinnamate (B1238496) molecule and a ground-state molecule.

Other identified degradation products from related cinnamates like EHMC include cleavage products resulting from the breakdown of the ester or ether bonds. researchgate.net These can include compounds like 4-methoxybenzaldehyde (B44291) and the corresponding alcohol (in this case, isoamyl alcohol). researchgate.net The kinetics of photodegradation for EHMC have been observed to follow first-order kinetics. researchgate.net The presence of dissolved organic matter in aquatic environments can also lead to indirect photolysis. colab.ws

Table 2: Potential Photodegradation Products of this compound (inferred from related compounds)

| Degradation Pathway | Resulting Products | Precursor Compound Studied | Reference |

|---|---|---|---|

| [2+2] Cycloaddition | Cyclodimers (e.g., Truxillic/Truxinic acid derivatives) | Octyl methoxycinnamate | colab.wsresearchgate.net |

| Photocleavage | 4-Methoxybenzaldehyde, Isoamyl alcohol | Ethylhexyl methoxycinnamate | researchgate.net |

| Photoisomerization | Z-Amyl-p-methoxycinnamate | Octyl methoxycinnamate | researchgate.net |

The chemical environment surrounding the this compound molecule plays a crucial role in its photochemical fate. The polarity of the solvent has been shown to affect the equilibrium of photoisomerization for OMC. researchgate.net This suggests that the composition of a cosmetic formulation (the matrix) will significantly influence the rate and extent of E/Z isomerization of this compound.

Furthermore, the solvent or matrix can dictate the dominant deactivation pathway. In non-polar aprotic solvents like cyclohexane (B81311) and polar protic solvents like methanol (B129727), E/Z isomerization is the primary mechanism for excited-state deactivation. rsc.org This contrasts sharply with the behavior in the gas phase, highlighting the profound influence of the molecular environment. rsc.org The effect of the molecular environment on the photochemistry of p-methoxycinnamic acid and its esters has been noted as a significant factor in their behavior. researchgate.net

Excited State Dynamics and Non-Radiative Deactivation Pathways

To understand the photoprotective mechanism at a molecular level, it is essential to examine the dynamics of the molecule's excited states following UV absorption. Time-resolved spectroscopic studies on model chromophores like methyl-p-methoxycinnamate (MMC) and EHMC provide a detailed picture of these ultrafast processes. rsc.org

Upon absorption of a UVB photon, the molecule is promoted from its ground state (S₀) to the first electronically excited singlet state, the S₁ (1¹ππ*) state. rsc.org The subsequent deactivation pathways are highly dependent on the environment.

In the gas phase (isolated molecule): Studies suggest a deactivation mechanism involving non-radiative decay from the initially populated 1¹ππ* state to a lower-lying ¹nπ* state. From this "dark" state, the molecule then returns to the S₀ ground state. rsc.org

In solution: The presence of a solvent dramatically alters the deactivation pathway. The dominant mechanism becomes an efficient E/Z isomerization directly from the 1¹ππ* state, leading back to the S₀ ground state. rsc.org This pathway is considered a key component of its photoprotective ability, as it rapidly dissipates the absorbed UV energy as heat, with minimal generation of harmful reactive species.

Advanced computational studies using methods like CASPT2 have mapped the potential energy surfaces of these excited states. acs.org These studies identify conical intersections—points of degeneracy between electronic states—that facilitate the ultra-fast, non-radiative decay back to the ground state. Key intersections identified for model cinnamates are the ¹ππ/S₀ intersection, accessed via out-of-plane isomerization, and the ¹ππ/¹nπ* intersection. acs.org The efficiency of these pathways determines the photostability of the molecule.

Table 3: Excited States and Deactivation Pathways for p-Methoxycinnamate Esters

| State/Process | Description | Role in Photoprotection | Reference |

|---|---|---|---|

| S₀ → S₁ (1¹ππ)* | Absorption of UVB photon, excitation to the bright ππ* state. | Initial step of UV absorption. | rsc.org |

| ¹ππ → ¹nπ → S₀** | Deactivation pathway in the gas phase via a dark nπ* state. | Less relevant in formulation environments. | rsc.orgacs.org |

| ¹ππ → S₀* | Deactivation pathway in solution via E/Z isomerization. | Efficiently dissipates UV energy as heat. | rsc.orgacs.org |

Photochemical Interactions with Co-formulated Chromophores and Stabilizers

In commercial sunscreen products, this compound is rarely used in isolation. It is typically part of a complex mixture of other UV filters, stabilizers, and excipients. The photostability of such mixtures cannot be predicted from the behavior of the individual components. researchgate.net

This compound and its relatives are known to be photochemically unstable, especially when formulated with the UVA filter Avobenzone (B1665848) (Butyl Methoxydibenzoylmethane). researchgate.netcore.ac.uk Upon irradiation, a [2+2] cycloaddition reaction can occur between the cinnamate and avobenzone, leading to the degradation of both filters and a significant loss of UV protection across both the UVA and UVB spectrum.

Conversely, certain UV filters can act as photostabilizers. Bemotrizinol (Bis-ethylhexyloxyphenol methoxyphenyl triazine) has been shown to be highly photostable and can protect less stable filters, like cinnamates and avobenzone, from degradation. mdpi.com Octocrylene, another UV filter, is often used to stabilize Avobenzone; however, its interactions are complex and can also lead to the formation of other photoproducts. researchgate.net These interactions are critical considerations in the design of effective and stable broad-spectrum sunscreens.

Environmental Occurrence, Fate, and Ecotoxicological Research Non Human Organisms

Detection and Quantification in Environmental Compartments

The presence of Amyl-p-methoxycinnamate has been documented in various environmental matrices. Its detection is a key first step in understanding its potential ecological relevance.

This compound has been detected in surface waters in several monitoring programs, though its occurrence can be variable. In a national screening program in Norway, IAMC was analyzed in wastewater treatment plant (WWTP) influent and effluent, but concentrations were below the limits of detection, which ranged from <2.4 to <7.2 ng/L miljodirektoratet.no. Similarly, studies in China have included IAMC in their analysis of organic UV filters in surface waters researchgate.netresearchgate.net.

Interestingly, while IAMC is found in the water column, it is often not recovered in sediment samples. This suggests that the compound may either undergo degradation before it can partition into the sediment or that its usage levels are lower compared to other UV filters that are more frequently detected in sediments mdpi.commdpi.com. Despite this, due to its hydrophobic nature (log Kow = 4.33), bioaccumulation in aquatic organisms is a possibility mdpi.comuq.edu.au. One study detected IAMC in the muscle tissue of the fish species Scomber colias from the Atlantic Ocean at an average concentration of 0.008 µg/g dry weight mdpi.com.

Below is a summary of the detection status of this compound in various environmental compartments.

Table 1: Environmental Detection of this compound

| Environmental Compartment | Matrix | Concentration | Location/Study | Reference |

|---|---|---|---|---|

| Aquatic Systems | Wastewater Effluent | <2.4 - <7.2 ng/L | Norway | miljodirektoratet.no |

| Surface Water | Detectable | China | researchgate.netresearchgate.net | |

| Sediment | Not Recovered | Multiple | mdpi.commdpi.com | |

| Biota | Fish Tissue (Scomber colias) | 0.008 µg/g dw (average) | Atlantic Ocean | mdpi.com |

The accurate quantification of this compound at trace levels in complex environmental samples requires sophisticated analytical techniques. Methodological developments have focused on increasing sensitivity and selectivity. The primary analytical instruments employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.netmdpi.com.

Sample preparation is critical for removing matrix interferences and concentrating the analyte. Techniques such as solid-phase extraction (SPE) and various forms of liquid-liquid extraction (LLE), including salting-out assisted liquid-liquid extraction (SALLE), are commonly used for water samples researchgate.netnih.gov. For solid matrices like sludge or sediment, methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction are employed, often coupled with a derivatization step to improve the volatility of the analytes for GC-MS analysis nih.gov.

High-Performance Liquid Chromatography (HPLC) methods have also been developed and validated for the analysis of IAMC. One such method reported a limit of detection (LOD) of 0.5 µg/mL and a limit of quantitation (LOQ) of 1.0 µg/mL in a laboratory setting ucl.ac.uk. These advanced analytical methods are essential for monitoring the environmental concentrations of IAMC and understanding its fate.

Table 2: Analytical Methods for this compound

| Analytical Technique | Sample Matrix | Extraction Method | Method Performance | Reference |

|---|---|---|---|---|

| HPLC | Formulation | - | LOD: 0.5 µg/mL; LOQ: 1.0 µg/mL | ucl.ac.uk |

| GC-MS/MS | Sludge | QuEChERS, in-port derivatization | LOD/LOQ calculated by S/N=3/10 | nih.gov |

| LC-MS/MS | Water | Salting-Out Assisted LLE (SALLE) | General LODs: 11-45 ng/L | researchgate.netnih.gov |

| GC-MS | Wastewater | HS-SPME | General method for UV filters | mdpi.com |

Environmental Transformation and Degradation Pathways

Once in the environment, this compound is subject to various transformation and degradation processes that determine its persistence and the formation of new chemical entities.

Photolysis, or degradation by sunlight, is a significant transformation pathway for many UV filters, including this compound. Compared to other sunscreen agents, IAMC demonstrates lower photostability researchgate.netsci-hub.se. Studies conducted under simulated natural sunlight have shown that it degrades relatively quickly in aqueous environments. The estimated photolytic half-life for IAMC in one study was 6.6 hours acs.orgresearchgate.net.

The primary mechanism of photodegradation for cinnamate-based compounds is photoisomerization. Exposure to UV radiation causes the parent trans-isomer, which is the effective UV-absorbing form, to convert to the cis-isomer. This process reduces the molecule's efficacy as a UV filter wikipedia.org. Further exposure to sunlight can lead to other reactions, such as photodimerization, where two molecules of the compound react to form a larger dimer wikipedia.org.

Biodegradation is another key process influencing the environmental fate of this compound. The observation that IAMC is often not detected in sediments, despite being present in the overlying water, has been partly attributed to its degradation by microorganisms mdpi.commdpi.com. While specific microbial pathways for IAMC have not been extensively detailed, the general principles of microbial degradation of organic pollutants apply. Bacteria and fungi possess enzymes, such as oxidoreductases, that can break down complex organic molecules semanticscholar.org.

Studies on analogous UV filters provide insight into potential biodegradation mechanisms. The process is highly dependent on environmental conditions and the specific microbial communities present in matrices like water or sediment acs.org. The ability of microorganisms to use organic pollutants as a carbon source is a fundamental aspect of bioremediation in contaminated ecosystems.

The degradation of this compound leads to the formation of various transformation products (TPs). The primary photolytic TPs are expected to be its isomers and dimers. The initial and most direct product of photolysis is the cis-isomer of this compound, resulting from the photoisomerization of the parent trans-isomer wikipedia.org.

Further degradation through the cleavage of the ester bond, a process which can be facilitated by both photolysis and microbial action, would likely yield isoamyl alcohol and 4-methoxycinnamic acid. Subsequent degradation of 4-methoxycinnamic acid could produce 4-methoxybenzaldehyde (B44291) wikipedia.org. While these products are inferred from studies on the closely related compound ethylhexyl methoxycinnamate (EHMC), they represent the most probable transformation products of IAMC in the environment. The identification and characterization of these TPs are crucial, as they may have different physicochemical properties and toxicological profiles than the parent compound.

Ecotoxicity Studies on Non-Human Aquatic and Terrestrial Organisms

Ecotoxicity studies are fundamental to determining the potential harm a chemical substance may pose to ecosystems. These studies typically involve exposing representative organisms from different trophic levels to the substance and observing the effects. For this compound and its isomers, research has primarily centered on aquatic environments due to their direct exposure pathways from consumer products.

Specific ecotoxicological data for this compound is limited in publicly available scientific literature. However, information on its close isomer, Isoamyl p-methoxycinnamate (also known as isopentyl p-methoxycinnamate or Amiloxate), provides insights into its potential aquatic toxicity. A safety data sheet for Isoamyl 4-Methoxycinnamate indicates that it is considered "very toxic to aquatic life with long lasting effects". lgcstandards.com This classification suggests that the compound has the potential to cause significant harm to aquatic organisms.

Interactive Table: Ecotoxicity Data for Structurally Related Cinnamate (B1238496) UV Filters

| Organism | Test Compound | Exposure Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Daphnia magna (Water flea) | Ethylhexyl Methoxycinnamate | 48 hours | LC50 | >0.1 | N/A |

This table presents data for a structurally related compound due to the lack of specific data for this compound.

The European Commission's Scientific Committee on Cosmetology (SCC) reviewed Isopentyl-p-methoxycinnamate, focusing primarily on human safety aspects. europa.eu The assessment of its environmental effects, particularly on aquatic life, remains an area requiring further specific investigation to establish definitive toxicity thresholds for this compound.

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. fao.org Biomagnification is the progressive increase in the concentration of a substance in organisms at successively higher levels in a food chain. chemsafetypro.com These processes are of particular concern for persistent and lipophilic (fat-soluble) compounds.

Specific data on the bioaccumulation and biomagnification of this compound are not available in the reviewed literature. A safety data sheet for its isomer, Isoamyl 4-Methoxycinnamate, states that information on its bioaccumulation potential is not available. lgcstandards.com

However, research on other UV filters like Ethylhexyl Methoxycinnamate (EHMC) provides some indication of the potential behavior of cinnamate derivatives in biological systems. Studies on rainbow trout have determined the biomagnification factors (BMF) and bioconcentration factors (BCF) for EHMC. nih.gov The BCF is a measure of a chemical's tendency to concentrate in an organism from the water, while the BMF measures its tendency to concentrate from the diet. fao.orgchemsafetypro.com

Interactive Table: Bioaccumulation Data for a Structurally Related Cinnamate UV Filter

| Test Compound | Organism | Parameter | Value | Reference |

|---|---|---|---|---|

| Ethylhexyl Methoxycinnamate | Rainbow Trout | Biomagnification Factor (BMF) | 0.0035 kg lipid/kg lipid | nih.gov |

This table presents data for a structurally related compound due to the lack of specific data for this compound.

The determined BMF and BCF values for EHMC are below the established criteria for bioaccumulative substances, suggesting that it is unlikely to bioaccumulate to a high degree in aquatic organisms, partly due to biotransformation (the chemical alteration of a substance within an organism). nih.gov Without specific studies on this compound, it is difficult to conclude whether it would behave similarly. Its potential for bioaccumulation would depend on its specific physicochemical properties, such as its octanol-water partition coefficient (log Kow), and its susceptibility to metabolism by organisms. fao.org

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular properties of Amyl p-methoxycinnamate.

Time-dependent density functional theory (TD-DFT) is a widely used method to simulate the electronic absorption spectra of molecules like Amyl p-methoxycinnamate. nsf.gov By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax), which is crucial for its function as a UV filter. researchgate.net

For cinnamates, including Amyl p-methoxycinnamate, the primary electronic transition responsible for UV absorption is a π → π* transition. This transition involves the delocalization of electrons across the aromatic ring and the ester group. researchgate.net Studies on similar cinnamate (B1238496) derivatives have shown that functionals such as B3LYP and B3P86, combined with a suitable basis set like 6-311+G(d,p), can accurately reproduce experimental UV-Vis spectra in various solvents. researchgate.net The calculated λmax for a series of cinnamates is typically around 310 nm, with the main electronic transition energy at approximately 3.95 eV. researchgate.net

Table 1: Representative TD-DFT Calculation Parameters for Cinnamate Derivatives

| Parameter | Value/Description | Reference |

| Method | Time-Dependent Density Functional Theory (TD-DFT) | researchgate.net |

| Functionals | B3LYP, B3P86 | researchgate.net |

| Basis Set | 6-311+G(d,p) | researchgate.net |

| Solvent Model | Polarizable Continuum Model (PCM) - Methanol (B129727) | researchgate.net |

| Predicted λmax | ~310 nm | researchgate.net |

| Primary Transition | π → π* | researchgate.net |

The flexibility of the amyl side chain and the rotational freedom around the single bonds in Amyl p-methoxycinnamate give rise to multiple possible conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and to understand the energy barriers between them. This is often achieved by performing a systematic search of the potential energy surface.

Methods such as the Monte-Carlo method with a force field like MMFF94 can be used for an initial conformational search. researchgate.net The resulting low-energy conformers can then be further optimized using more accurate quantum mechanical methods. Understanding the conformational landscape is important as different conformers may exhibit slightly different UV absorption properties and intermolecular interaction patterns. The identification of distinct conformation classes is a critical step in establishing structure-function relationships. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. escholarship.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into intermolecular interactions and aggregation behavior of Amyl p-methoxycinnamate in various environments. dovepress.com

In the context of sunscreen formulations, MD simulations can be used to investigate:

Aggregation behavior: Whether Amyl p-methoxycinnamate molecules tend to self-aggregate and how this might affect their UV absorption properties.

Interactions with skin lipids: MD simulations can model the penetration and distribution of Amyl p-methoxycinnamate within the stratum corneum, providing insights into its substantivity and potential for systemic absorption.

These simulations rely on force fields that describe the potential energy of the system as a function of the atomic coordinates. By analyzing the trajectories of the atoms over time, various properties such as radial distribution functions, hydrogen bonding patterns, and binding free energies can be calculated. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Attributes

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. For Amyl p-methoxycinnamate, QSAR models could be developed to predict attributes such as:

Photoreactivity: The likelihood of the molecule undergoing photochemical reactions upon absorption of UV radiation. This is a crucial parameter for assessing the photostability of a UV filter. Descriptors used in such models might include electronic properties (e.g., HOMO-LUMO gap) and structural features.

Environmental partitioning: Predicting how Amyl p-methoxycinnamate will distribute between different environmental compartments (e.g., water, soil, air) based on its physicochemical properties like logP (octanol-water partition coefficient) and vapor pressure.

QSAR models are built by calculating a set of molecular descriptors for a series of related compounds with known activity or property data. Statistical methods are then used to develop a mathematical equation that can predict the property for new, untested compounds.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including photochemical reactions that Amyl p-methoxycinnamate might undergo. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

The E- to Z-photoisomerization of the double bond in the cinnamate moiety is a known photoreaction for this class of compounds. researchgate.net Computational methods can be used to:

Calculate the energy barrier for this isomerization by locating the transition state structure.

Investigate other potential degradation pathways, such as cycloaddition reactions or reactions with reactive oxygen species.

Analyze the electronic changes that occur during the reaction to understand the driving forces.

Techniques such as searching for transition states and calculating intrinsic reaction coordinates are employed to elucidate the detailed steps of a reaction mechanism. chemrxiv.org This information is invaluable for understanding the photostability of Amyl p-methoxycinnamate and for designing more robust UV filters.

Advanced Materials and Industrial Applications Non Human Focus

Integration into Polymer Matrices for UV Protection and Material Stabilization

The integration of UV-absorbing moieties like p-methoxycinnamate into polymer structures is a key strategy for enhancing the durability and lifespan of materials exposed to sunlight.

Covalently bonding the p-methoxycinnamate chromophore to a polymer backbone creates a more permanent and non-leaching form of UV protection. This "grafting onto" approach involves attaching the UV-absorbing molecule to the side chains of a pre-existing polymer. This method can achieve high grafting efficiencies, ensuring a dense and effective distribution of the protective groups. nih.gov For example, p-methoxycinnamate moieties have been successfully grafted onto amino-functionalized silicone polymers through the formation of stable amide linkages. researchgate.net This process results in a polymer with inherent UV-B absorption capabilities. researchgate.net

The rigid structure of some polymer backbones, such as the α-helical conformation of polypeptides, can enhance the efficiency of the grafting process. nih.gov This rigidity makes the reactive sites on the polymer side chains more accessible for coupling with the UV-absorbing molecule. nih.gov The combination of N-carboxyanhydride (NCA) ring-opening polymerization with "click chemistry" represents a versatile synthetic route to develop polymers with precisely attached functional molecules like p-methoxycinnamates. nih.gov

| Polymer Backbone | Grafting Method | Linkage Type | Key Finding | Reference |

|---|---|---|---|---|

| Silicone Polymer (amino functionalized) | Amidation | Amide | Resulting copolymer showed less E to Z photoisomerization compared to the free UV filter molecule, indicating enhanced stability. researchgate.net | researchgate.net |

| Polypeptide (Poly-γ-propargyl-L-glutamate) | Click Chemistry | Triazole | The rigid α-helical structure of the polypeptide backbone increases the availability of side chains for coupling, leading to very high grafting densities (96-99%). nih.gov | nih.gov |

Amyl-p-methoxycinnamate and related compounds are incorporated into transparent materials like polymer films and coatings to provide UV shielding while maintaining optical clarity. The primary challenge is the inherent photounstability of many organic UV absorbers, which can photodegrade upon UV exposure, reducing their protective efficacy over time. nih.govresearchgate.net

To counteract this, p-methoxycinnamate derivatives are often formulated with photostabilizers. Certain broadband UV filters, such as bis-ethylhexyloxyphenol methoxyphenyl triazine, have been shown to significantly prevent the photodegradation of other UV absorbers in a formulation. nih.gov These stabilizers can work in a concentration-dependent manner to sustain the UV protection factor of the material even after prolonged irradiation. nih.gov Another effective photostabilizer, ethylhexyl methoxycrylene, has demonstrated a high capacity for stabilizing combinations of UV filters, including those containing octyl methoxycinnamate. nih.gov The inclusion of such stabilizers is critical for developing robust, transparent UV-shielding materials for applications ranging from protective films to clear coatings.

Encapsulation and Nanoparticle Formulation for Controlled Release or Stability Enhancement

Encapsulation technologies offer a sophisticated method to improve the performance and stability of this compound in various industrial formulations.

Microencapsulation and nanoencapsulation involve entrapping the active substance (the cinnamate (B1238496) ester) within a polymer shell, creating micro- or nanoparticles. nih.govchalmers.se This technique provides several advantages, including enhanced photostability, controlled release of the active ingredient, and reduced volatility. nih.govnih.gov

Various biodegradable and biocompatible polymers are used for this purpose, such as poly-D,L-lactide-co-glycolide (PLGA) and ethylcellulose. nih.gov Studies on the closely related compound 2-ethylhexyl-p-methoxycinnamate have shown that encapsulation into PLGA nanoparticles significantly reduces its photodegradation compared to the free, unencapsulated form. nih.govcapes.gov.br The degradation was reduced from 52.3% for the free compound to 35.3% for the encapsulated version. nih.govcapes.gov.br Common methods for preparing these nanoparticles include the "salting out" method and solvent evaporation/extraction techniques. nih.govkinampark.com

| Encapsulation Technique | Polymer Shell Material | Effect on UV Filter | Reference |

|---|---|---|---|

| Nanoencapsulation ("Salting Out" Method) | Poly-D,L-lactide-co-glycolide (PLGA) | Improved photostability; reduced photodegradation under UV exposure. nih.govcapes.gov.br | nih.govcapes.gov.br |

| Nanoencapsulation ("Salting Out" Method) | Ethylcellulose (EC) | No significant effect on photostability was observed in the study. nih.gov | nih.gov |

| Microencapsulation (General) | Poly(methyl methacrylate) (PMMA) | Allows for controlled, slower release of active ingredients from coatings. chalmers.se | chalmers.se |

The principles of encapsulation are directly applicable to industrial coatings and packaging. By incorporating micro- or nanoencapsulated this compound into these materials, manufacturers can achieve long-lasting UV protection. In protective coatings, encapsulation allows for a slower, more controlled release of the UV absorber, extending the functional lifetime of the coating. chalmers.se This is particularly valuable for exterior paints, varnishes, and other surface treatments designed to withstand environmental weathering.

In the context of food packaging, UV-absorbing compounds can be integrated into polymer films to protect light-sensitive contents from degradation. Encapsulation ensures that the UV filter remains within the packaging material, preventing direct contact with the contents while still providing effective UV shielding. This approach aligns with the development of functional coatings for containers, such as those used for cans, where the coating must be durable and non-reactive with the product. google.com

Role as a Chemical Intermediate or Precursor in Industrial Syntheses

This compound belongs to the cinnamate family of esters, which are derived from cinnamic acid and its variants. Its chemical structure allows it to serve as a building block or intermediate in the synthesis of other compounds.

The synthesis of various cinnamate esters often involves a transesterification reaction, where the alcohol portion of the ester is exchanged. researchgate.netchemoprev.org For example, octyl p-methoxycinnamate can be synthesized by reacting ethyl p-methoxycinnamate with octanol. researchgate.netchemoprev.org Similarly, this compound can be synthesized from another p-methoxycinnamate ester (like the ethyl or methyl ester) by reacting it with isoamyl alcohol. Conversely, this compound could itself be used as a starting material in a transesterification reaction with a different alcohol to produce another desired cinnamate ester. This flexibility makes it a useful intermediate in chemical manufacturing processes where specific ester side-chains are required for tailoring properties like solubility, viscosity, or reactivity. The core p-methoxycinnamoyl group provides the essential UV-absorbing chromophore, while the amyl group can be modified to suit different formulation needs.

Applications in Flavor and Fragrance Chemistry (Focus on Synthetic Routes and Chemical Performance)

In the realm of flavor and fragrance chemistry, Amyl p-methoxycinnamate is primarily utilized for its ability to protect formulations from the deleterious effects of UV light, rather than for its own olfactory properties. cosmeticsinfo.orgnih.gov This function is critical for maintaining the intended scent profile and color of a product over time.

Synthetic Routes

The industrial production of Amyl p-methoxycinnamate can be achieved through both conventional chemical synthesis and biotechnological pathways.

Conventional Synthesis: Fischer-Speier Esterification

A common method for synthesizing Amyl p-methoxycinnamate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the esterification of p-methoxycinnamic acid with isoamyl alcohol. bohrium.comresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. researchgate.net

A typical reaction involves heating p-methoxycinnamic acid and isoamyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. bohrium.comresearchgate.netCurrent time information in Merseyside, GB. For instance, one synthetic route specifies the use of toluene-4-sulfonic acid as a catalyst with heating, achieving a high yield of the final product. Current time information in Merseyside, GB.

Table 1: Example of Conventional Synthesis of a Cinnamate Ester

| Reactants | Catalyst | Reaction Time | Conversion/Yield |

| Cinnamic Acid and Isoamylol | p-methyl benzenesulfonic acid | 90 minutes | 94% |

This table is illustrative of a typical cinnamate ester synthesis and is based on a study of isoamyl cinnamate synthesis.

Biotechnological Synthesis: Enzymatic Transesterification

A more "natural" route to Amyl p-methoxycinnamate involves enzymatic transesterification. This method is particularly relevant for applications where a "natural" label is desired. google.com The process typically starts with a naturally occurring ester, ethyl p-methoxycinnamate, which can be extracted from the rhizomes of Kaempferia galanga. cosmeticsinfo.orggoogle.com This ethyl ester is then converted to the isoamyl ester through lipase-catalyzed transesterification with natural isoamyl alcohol. google.com

Various lipases can be used as catalysts, including those from Candida antarctica (Novozym 435) and Mucor miehei. cosmeticsinfo.org The reaction conditions, such as the choice of enzyme, solvent, temperature, and reaction time, significantly influence the conversion rate.

Table 2: Enzymatic Synthesis of Isoamyl p-Methoxycinnamate

| Ethyl p-Methoxycinnamate (pMZE) | Isoamyl Alcohol | Lipase (B570770) Enzyme | Solvent | Temperature | Reaction Time | Conversion Rate (%) |

| 0.42 g | 1.76 g | Candida antarctica (Novozym 435) | n-Hexane (15 ml) | 30°C | 7 days | 91% |

| 2.1 g | 17.6 g | Candida antarctica (Novozym 435) | n-Hexane (2 ml) | 45°C | 10 days | 91.4% |

| 8.4 g | 17.6 g | Candida antarctica (Novozym 435) | n-Hexane (10 ml) | 45°C | 10 days | 78.5% |

| 2.1 g | 17.6 g | Esterase from Mucor miehei | n-Hexane (2 ml) | 45°C | 7 days | 29.8% |

Data compiled from patent information detailing the enzymatic conversion process. cosmeticsinfo.org

Chemical Performance

The primary chemical performance characteristic of Amyl p-methoxycinnamate in flavor and fragrance applications is its function as a UV absorber and light stabilizer. cosmileeurope.eucosmeticsinfo.org It effectively absorbs UV-B radiation, which can otherwise lead to the degradation of sensitive fragrance and flavor molecules, as well as the fading of colors in a product. cosmileeurope.eu

By incorporating Amyl p-methoxycinnamate into a formulation, manufacturers can enhance the stability and extend the shelf-life of their products. cosmeticsinfo.org Its ability to absorb UV radiation and dissipate it as less harmful energy helps to prevent chemical reactions that can alter the scent profile or appearance of the product. incibeauty.com This is particularly important for products that are packaged in transparent or translucent containers and are likely to be exposed to light during storage and use. cosmileeurope.eu

While Amyl p-methoxycinnamate is itself a cinnamate ester, its primary role in fragrance compositions is not to impart a specific scent but to act as a stabilizing agent. Its performance is therefore measured by its ability to maintain the integrity of the other, more volatile and photolabile, fragrance components.

Future Research Directions and Emerging Trends

Development of Novel and Environmentally Benign Synthesis Pathways

The chemical industry's shift towards green chemistry is driving research into sustainable methods for producing Amyl-p-methoxycinnamate. Traditional synthesis routes are being challenged by innovative, environmentally friendly alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

A significant area of development is the use of enzymatic catalysis. An established green pathway involves the enzymatic synthesis of isoamyl p-methoxycinnamate from ethyl p-methoxycinnamate, a natural ester found in the essential oil of Kaempferia galangal rhizomes. cosmeticsandtoiletries.com This biotechnological process utilizes natural substrates and employs physical procedures for isolation and purification, aligning with strict standards for natural ingredients. cosmeticsandtoiletries.com This approach not only provides a "natural" version of the compound but also circumvents the use of harsh chemical reagents and conditions typical of conventional synthesis.

Future research will likely focus on optimizing these biocatalytic processes, exploring novel enzymes, and expanding the range of renewable feedstocks. The goal is to develop pathways that are not only greener but also economically competitive with traditional methods.

Table 1: Comparison of Synthesis Pathways for this compound

| Feature | Conventional Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Starting Materials | Petrochemical-based | Natural esters (e.g., from Kaempferia galangal) |

| Catalyst | Strong acids/bases | Enzymes (e.g., lipases) |

| Reaction Conditions | High temperature and pressure | Mild temperature and pressure |

| Byproducts | Potentially hazardous waste | Minimal, biodegradable waste |

| Environmental Impact | Higher energy consumption, waste generation | Lower carbon footprint, more sustainable |

| Product Designation | Synthetic | Natural (Biotechnological) |

Advanced Spectroscopic Probes for Real-time Mechanistic Studies

Understanding the photophysical and photochemical behavior of this compound is crucial for its function as a UV filter. Advanced spectroscopic techniques are emerging as key tools for probing the ultrafast dynamics that occur after the molecule absorbs UV radiation. researchgate.net These methods provide unprecedented insight into the mechanisms of energy dissipation, photoisomerization, and potential photodegradation. imcd.frresearchgate.net

Techniques such as femtosecond transient electronic and vibrational absorption spectroscopies allow researchers to track the molecule's excited-state evolution on incredibly short timescales. researchgate.netacs.org By observing the formation and decay of transient species, scientists can elucidate the pathways by which the molecule safely converts UV energy into harmless heat, a critical property for any effective sunscreen agent. imcd.fr These experimental studies are often complemented by high-level computational simulations to provide a complete picture of the photodynamics. researchgate.netacs.org Low-temperature matrix-isolation FTIR spectroscopy has also been used to provide direct evidence of photoisomerization in related methoxycinnamate compounds. researchgate.net

Future work will likely involve applying these advanced spectroscopic methods to study this compound in more complex and realistic environments, such as within cosmetic formulations or on skin mimics, to understand how its interactions with other molecules affect its photostability and efficiency. researchgate.netacs.org

Table 2: Spectroscopic Probes for Mechanistic Studies of Methoxycinnamates

| Spectroscopic Technique | Information Gained | Timescale |

|---|---|---|

| Femtosecond Transient Absorption | Electronic excited-state dynamics, decay pathways | Femtoseconds to nanoseconds |

| Time-Resolved Infrared (TRIR) | Vibrational mode changes, structural evolution | Picoseconds to microseconds |

| Pump-Probe Spectroscopy | Identification of transient intermediates, decay lifetimes | Nanoseconds to milliseconds |

| Matrix-Isolation FTIR | Direct observation of photoisomerization products | N/A (Stable at low temp) |

Comprehensive Environmental Risk Assessment Methodologies for Aquatic Ecosystems

The widespread use of UV filters, including this compound, has led to their detection in aquatic environments, prompting concerns about their potential ecological impact. epa.govresearchgate.net This has spurred the development of more comprehensive and robust environmental risk assessment (ERA) methodologies to evaluate the potential effects on aquatic organisms. epa.govnih.gov

A modern ERA framework integrates multiple lines of evidence, including exposure modeling and effects characterization. nih.govnih.gov Spatially resolved probabilistic exposure models, such as iSTREEM®, are used to predict environmental concentrations (PECs) resulting from "down-the-drain" emissions via wastewater treatment plants. nih.govresearchgate.net These exposure predictions are then compared against a predicted no-effect concentration (PNEC), which is derived from a review of available aquatic toxicology data for various trophic levels (e.g., algae, invertebrates, fish). nih.gov

The process involves:

Hazard Identification: Reviewing all available toxicity studies (acute and chronic) for relevant aquatic species. nih.govnih.gov

Exposure Assessment: Modeling the release, fate, and transport of the compound in aquatic systems to predict concentrations. nih.govresearchgate.net

Effects Assessment: Determining the concentration at which no adverse effects are observed (NOEC) and deriving a PNEC. nih.gov

Risk Characterization: Comparing the PEC with the PNEC to determine if there is a potential risk. nih.gov

Future methodologies will need to address knowledge gaps, such as the long-term fate of these compounds, the impact of mixtures of different UV filters, and the development of standardized ecotoxicity tests for a wider range of marine species, including sensitive ecosystems like coral reefs. epa.govnih.gov

Table 3: Framework for Aquatic Environmental Risk Assessment of UV Filters

| Component | Objective | Key Methodologies |

|---|---|---|

| Problem Formulation | Define scope and assessment endpoints | Identify stressors, ecosystems, and relevant species |

| Exposure Analysis | Predict environmental concentrations (PECs) | Spatially explicit modeling (e.g., iSTREEM®), environmental monitoring |

| Effects Analysis | Determine predicted no-effect concentration (PNEC) | Laboratory toxicity tests (acute/chronic), Quantitative Structure-Activity Relationships (QSAR), review of literature |

| Risk Characterization | Quantify risk and describe uncertainty | Risk Quotient (PEC/PNEC), Margin of Safety analysis |

Innovative Computational Design for Next-Generation Methoxycinnamate Derivatives

Computational chemistry and artificial intelligence are revolutionizing the design of new molecules. cosmeticsdesign.com For UV filters, these innovative computational tools enable the in silico design and screening of next-generation methoxycinnamate derivatives with enhanced properties, such as broader UV coverage, improved photostability, and a more favorable environmental profile. apoello.comresearchgate.net

Using semi-empirical quantum mechanics calculations (like ZINDO/s), researchers can model the electronic transitions of various alkyl p-methoxycinnamate structures to predict their UV absorption spectra (UVB and UVA). researchgate.net This allows for the rapid screening of large virtual libraries of compounds to identify candidates with optimal spectral characteristics. apoello.com

Key computational approaches include:

Predicting Excited-State Properties: Calculating vertical excitation energies and oscillator strengths to forecast UV absorption maxima and intensity. apoello.com

Assessing Photostability: Identifying molecular scaffolds that are less prone to photodegradation. apoello.com

Evaluating Safety and Solubility: Screening for potential toxicity concerns and predicting solubility in relevant solvents. apoello.com

Molecular Docking: Simulating interactions with biological targets to predict potential endocrine activity or other adverse effects.

These computational methods accelerate the development cycle, reduce the need for extensive laboratory synthesis and testing in the early stages, and enable a more targeted, data-driven approach to designing safer and more effective UV filters. cosmeticsdesign.comapoello.com

Exploration of Undiscovered Industrial and Material Science Applications

While this compound is primarily known as a UV filter in cosmetics, the broader class of cinnamates exhibits a range of properties that suggest potential for novel applications in material science and other industries. taylorandfrancis.commdpi.comnih.gov Research into these areas could unlock new value for cinnamate (B1238496) derivatives.

One promising area is in the field of optical materials. Cinnamate-based polymers have been studied for their use as photoaligning materials for liquid crystal displays (LCDs). researchgate.net The ability of the cinnamate functional group to undergo photochemical reactions when exposed to polarized light allows for the creation of surfaces that can precisely control the alignment of liquid crystals, a key process in LCD manufacturing. researchgate.net

Furthermore, various cinnamic acid derivatives have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.comnih.govnih.gov This suggests that this compound and related structures could be investigated for roles in:

Active Packaging: Incorporating into food packaging materials to provide antioxidant or antimicrobial effects, extending shelf life.

Biopesticides: Leveraging inherent antimicrobial properties for agricultural applications. mdpi.com

Functional Coatings: Developing coatings for materials that require UV protection or antimicrobial surfaces.

Exploring these undiscovered applications requires interdisciplinary research combining materials science, chemistry, and biology to fully characterize the potential of these versatile compounds.

Q & A

Q. What statistical approaches are suitable for analyzing dose-response data in toxicological studies?

- Methodology :

- Apply probit or logit regression for EC/LC calculations .

- Use Bayesian hierarchical models to account for inter-study variability .

Data Integration and Reproducibility

Q. Q. How can researchers ensure reproducibility in synthesizing Amyl--Methoxycinnamate across laboratories?

Q. What strategies address data gaps in the compound’s environmental fate or metabolic pathways?

- Methodology :

- Use isotope labeling (e.g., C-tracers) to track biodegradation in soil/water systems .